Ethyl 5-bromo-1-benzothiophene-2-carboxylate
Description
Ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS: 13771-68-1) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a bromine atom at position 5 and an ethyl ester group at position 2. This compound is synthesized via palladium-catalyzed cross-coupling reactions under inert conditions (argon), typically using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in solvents such as ethanol, THF, or DMF . Purification involves distillation, extraction, and column chromatography, yielding white to light-brown crystals . Its molecular weight is 285.16 g/mol, with a purity of 95% .
Properties
IUPAC Name |
ethyl 5-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNBPINLQQVHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194251 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13771-68-1 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13771-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of the Benzothiophene Core
The most direct route involves bromination of 1-benzothiophene-2-carboxylic acid. Electrophilic aromatic substitution (EAS) is employed, leveraging the electron-rich nature of the benzothiophene ring. Bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) are used in the presence of Lewis acids such as FeBr₃ or AlCl₃. The reaction typically proceeds at 0–25°C in dichloromethane or acetic acid, yielding 5-bromo-1-benzothiophene-2-carboxylic acid with regioselectivity >90%.
Key Reaction Parameters:
- Reagent: Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)
- Solvent: Acetic acid
- Temperature: 25°C
- Time: 12–24 hours
- Yield: 85–92%
Esterification of the Carboxylic Acid Intermediate
The brominated acid is esterified via Fischer esterification. Concentrated sulfuric acid catalyzes the reaction between 5-bromo-1-benzothiophene-2-carboxylic acid and excess ethanol under reflux. Alternative methods use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) for higher yields.
Optimized Conditions:
- Catalyst: H₂SO₄ (5 mol%)
- Solvent: Ethanol (neat)
- Temperature: 78°C (reflux)
- Time: 6–8 hours
- Yield: 88–95%
Multi-Step Synthesis via Cyclization of Brominated Precursors
Gewald Reaction for Thiophene Ring Formation
Adapting the Gewald reaction, which constructs thiophene rings from α-cyano ketones and sulfur, enables synthesis of the benzothiophene core. Ethyl cyanoacetate reacts with 4-bromophenylacetone in the presence of diethylamine and elemental sulfur. Cyclization occurs at 40–50°C in ethanol, followed by oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reaction Scheme:
- Cyclization:
Ethyl cyanoacetate + 4-bromophenylacetone + S₈ → Intermediate thiophene - Aromatization:
Intermediate + DDQ → Ethyl 5-bromo-1-benzothiophene-2-carboxylate
Performance Metrics:
- Cyclization Yield: 70–75%
- Aromatization Yield: 80–85%
- Overall Yield: 56–64%
Industrial-Scale Production Methodologies
Continuous Flow Bromination
Industrial processes utilize continuous flow reactors for bromination to enhance safety and efficiency. A mixture of 1-benzothiophene-2-carboxylic acid and Br₂ in acetic acid is pumped through a titanium reactor at 30°C, achieving 95% conversion in <1 hour. Quenching with NaHSO₃ and inline distillation isolate the brominated acid.
High-Throughput Esterification
Esterification is scaled using reactive distillation columns. Ethanol and the brominated acid are fed into a column with H₂SO₄-coated packing, enabling simultaneous reaction and product separation. This method reduces reaction time to 2 hours and achieves 98% purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Bromination + Esterification | High regioselectivity; simple reagents | Corrosive bromine handling; multi-step | 80–90% | Moderate |
| Gewald Reaction | Single-pot synthesis; versatile | Low overall yield; toxic sulfur reagents | 56–64% | Limited |
| Suzuki Coupling | Late-stage functionalization; precise control | Expensive catalysts; sensitivity to oxygen | 65–72% | Low |
| Continuous Flow | Rapid; safe; high throughput | High capital cost; specialized equipment | 90–95% | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiophene derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
Ethyl 5-bromo-1-benzothiophene-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity is leveraged in various synthetic pathways, including:
- Synthesis of Thiophene Derivatives : It can be used in reactions such as Suzuki coupling to produce novel thiophene-based compounds with potential applications in materials science .
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Suzuki Coupling | 2-Ethylhexyl 5-Bromothiophene-2-Carboxylate | 72% |
| Esterification | This compound | TBD |
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values lower than conventional antibiotics .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli |
| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
Medicine
In medicinal chemistry, this compound is explored as a building block for drug development. Its unique structure allows for the modification of pharmacophores, leading to the synthesis of novel therapeutic agents targeting various diseases.
- Potential Anticancer Activities : Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, although detailed mechanisms remain under investigation.
Industry
This compound finds applications in the development of organic electronic materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology.
- Organic Field Effect Transistors (OFETs) : Its stability and reactivity can be exploited in the fabrication of OFETs, enhancing device performance.
Case Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. This compound was included in the screening process, demonstrating promising results that warrant further exploration.
Case Study 2: Synthesis Pathway Optimization
Research conducted on optimizing synthesis pathways revealed that using DCC (N,N′-dicyclohexylcarbodiimide) as a coupling agent significantly improved yields when synthesizing derivatives from this compound. This optimization is crucial for scaling up production for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ester group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl 5-Bromo-1-Benzothiophene-2-Carboxylate
Structural Differences: The methyl ester analog (CAS: 7312-11-0) replaces the ethyl group with a methyl, reducing molecular weight to 271.13 g/mol . Synthesis: Similar reaction conditions apply, but shorter alkyl chains may alter solubility and reaction kinetics. Hazards: The methyl ester exhibits hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335) .
Ethyl 5-Bromo-1-Benzofuran-2-Carboxylate
Structural Differences: Replaces the sulfur atom in benzothiophene with oxygen (benzofuran core) . Physical Properties: The benzofuran derivative is nearly planar, with bond dimensions similar to methoxy-substituted analogs . This planar structure may enhance π-π stacking in crystallography.
Ethyl 5-Bromo-3-Methyl-1-Benzothiophene-2-Carboxylate
Structural Differences : A methyl group at position 3 increases steric hindrance (CAS: 1007879-41-5, C₁₂H₁₁BrO₂S) .
Reactivity : The methyl group may direct electrophilic substitution reactions away from position 3, altering regioselectivity compared to the parent compound.
Ethyl 6-Bromo-3-(1H-Pyrrol-1-yl)-1-Benzothiophene-2-Carboxylate
Structural Differences: Bromine at position 6 and a pyrrole group at position 3 (C₁₅H₁₂BrNO₂S, MW: 350.24) . Electronic Effects: The electron-rich pyrrole substituent may enhance reactivity in cross-coupling reactions compared to the unsubstituted ethyl ester.
Commercial Availability
Biological Activity
Ethyl 5-bromo-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring fused to a thiophene ring, with a bromine atom at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 277.16 g/mol. The presence of bromine enhances its reactivity and may contribute to its biological properties.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine substituent can facilitate nucleophilic attack in biological systems, potentially leading to inhibition or modulation of specific pathways.
Biological Activities
Research indicates that compounds within the benzothiophene class, including this compound, exhibit significant biological activities:
Antimicrobial Efficacy
A recent study explored the antimicrobial activity of various thiophene derivatives, including those related to this compound. The results indicated that certain derivatives exhibited promising antibacterial action with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli |
| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
Anticancer Studies
In vitro studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways. While direct studies on this compound are scarce, related compounds have been noted for their ability to inhibit cell proliferation in breast and colon cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available thiophene derivatives.
- Bromination : Bromination reactions introduce bromine at the desired positions.
- Esterification : The final step involves esterification using ethanol or other alcohols to form the ethyl ester.
These methods ensure high yields and purity through careful selection of reagents and reaction conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 5-bromo-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?
- The compound can be synthesized via cyclization of brominated precursors followed by esterification. Optimization involves controlling temperature (e.g., 80–120°C) and catalysts (e.g., Pd catalysts for cross-coupling reactions). Reaction progress is monitored by TLC or HPLC, with purification via column chromatography using hexane/ethyl acetate gradients . For thiophene analogs, bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled light conditions .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- X-ray crystallography is critical for resolving bond lengths and angles (e.g., C–Br bond ~1.89 Å; planarity of the benzothiophene ring). NMR (¹H/¹³C) identifies substituent positions, with the ethyl ester group appearing as a triplet (~1.3 ppm) and quartet (~4.3 ppm). FT-IR confirms ester carbonyl stretches (~1700 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
Q. How does the planarity of the benzothiophene ring influence the compound’s electronic properties?
- The fused-ring system’s planarity (deviation <5°) enhances π-conjugation, affecting UV-Vis absorption (λmax ~280–320 nm) and fluorescence. Substituents like bromine increase electron-withdrawing effects, altering redox potentials in electrochemical studies .
Advanced Research Questions
Q. How are data contradictions in crystallographic refinement resolved for this compound?
- SHELXL is used for refinement, addressing outliers via iterative adjustment of thermal parameters and occupancy factors. Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using CrystalExplorer to validate packing models. Disordered regions are modeled with split positions, and R-factors are minimized to <0.05 .
Q. What role does the bromine substituent play in supramolecular assembly and intermolecular interactions?
- Bromine participates in halogen bonding (e.g., Br···π interactions, distance ~3.4 Å) and influences crystal packing motifs. Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns (e.g., motifs) to predict stability and polymorphism .
Q. What computational approaches are recommended for modeling intermolecular interactions in this compound?
- Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular Dynamics (MD) simulations (e.g., GROMACS) model solvation effects, while Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···H contacts ≈12% of total surface) .
Methodological Considerations
- Crystallographic Refinement : Use SHELX suite for high-resolution data (d-spacing <1 Å). For twinned crystals, employ TWINLAW to refine dual-domain structures .
- Synthetic Optimization : Screen solvents (DMF vs. THF) to improve bromination yields. For regioselectivity, employ directing groups (e.g., ester moieties) during electrophilic substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
